molecular formula C12H26I2N2O2 B1683229 Trepirium iodide CAS No. 1018-34-4

Trepirium iodide

Cat. No.: B1683229
CAS No.: 1018-34-4
M. Wt: 484.16 g/mol
InChI Key: CODSEWNHIHYVHK-UHFFFAOYSA-L
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Description

Trepirium iodide is a chemical compound with the molecular formula C₁₂H₂₆I₂N₂O₂. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its unique properties and the reactions it undergoes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trepirium iodide typically involves the reaction of pyrrolidinium derivatives with iodide ions. One common method includes the reaction of 1,1-dimethyl-2-(2-(trimethylammonio)ethoxy)carbonyl pyrrolidinium with iodide ions under controlled conditions . The reaction is usually carried out in an aqueous medium at room temperature, ensuring the formation of the desired iodide salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Trepirium iodide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different iodinated compounds.

    Reduction: It can be reduced to its corresponding amine derivatives.

    Substitution: The iodide ions in this compound can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like chloride or bromide ions can replace the iodide ions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various iodinated derivatives, amine compounds, and substituted halides .

Scientific Research Applications

Trepirium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trepirium iodide involves its interaction with molecular targets in the body. It is known to concentrate in the thyroid gland via the sodium/iodide symporter, where it is oxidized to iodine. This iodine is then used in the synthesis of thyroid hormones, which play a crucial role in regulating metabolism .

Comparison with Similar Compounds

Similar Compounds

    Propidium iodide: Used as a nucleic acid stain in biological research.

    Iodide I-131: A radioisotopic agent used in the treatment of thyroid malignancies.

    Thallium iodide: Used in high-density infrared detectors.

Uniqueness

Trepirium iodide is unique due to its specific structure and the presence of both iodide and ammonium groups, which confer distinct chemical and biological properties. Unlike other iodides, it has a specific application in thyroid hormone synthesis and medical imaging .

Properties

CAS No.

1018-34-4

Molecular Formula

C12H26I2N2O2

Molecular Weight

484.16 g/mol

IUPAC Name

2-(1,1-dimethylpyrrolidin-1-ium-2-carbonyl)oxyethyl-trimethylazanium;diiodide

InChI

InChI=1S/C12H26N2O2.2HI/c1-13(2,3)9-10-16-12(15)11-7-6-8-14(11,4)5;;/h11H,6-10H2,1-5H3;2*1H/q+2;;/p-2

InChI Key

CODSEWNHIHYVHK-UHFFFAOYSA-L

SMILES

C[N+]1(CCCC1C(=O)OCC[N+](C)(C)C)C.[I-].[I-]

Canonical SMILES

C[N+]1(CCCC1C(=O)OCC[N+](C)(C)C)C.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,1-dimethylpyrrolidine-2-carboxylic acid trimethylaminoethyl ester
hygronium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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